

Application Note: 2-Aminoterephthalic Acid-Based Adsorbents for Heavy Metal Remediation

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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

Cat. No.: B087838

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Introduction

Heavy metal contamination of water resources is a significant global environmental and health concern due to the toxicity, persistence, and bio-accumulative nature of these pollutants.[1] Adsorption is widely regarded as a highly efficient, cost-effective, and versatile method for removing heavy metals from aqueous solutions.[1][2][3] **2-Aminoterephthalic acid** has emerged as a promising molecule in the development of advanced adsorbent materials. Its structure, featuring both amino (-NH₂) and carboxyl (-COOH) functional groups, allows for effective chelation and electrostatic interaction with various heavy metal ions.[4] This bifunctionality has been leveraged to create a new generation of adsorbents, including modified natural polymers, metal-organic frameworks (MOFs), and hydrogels, demonstrating high capacities for heavy metal removal.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of adsorbents derived from **2-aminoterephthalic acid** in heavy metal removal from water, intended for researchers and scientists in environmental science and materials chemistry.

Application Data: Adsorption Performance

The efficiency of adsorbents based on **2-aminoterephthalic acid** is demonstrated by their high adsorption capacities for a range of toxic heavy metals. The data below, compiled from recent studies, highlights the performance of different material types under optimal conditions.

Table 1: Maximum Adsorption Capacities of **2-Aminoterephthalic Acid**-Based Adsorbents

Adsorbent Material	Target Heavy Metal	Max. Adsorption Capacity (q_max) (mg/g)	Optimal pH	Reference
2-imino-4-thiobiuret modified MIL-125 MOF	Mercury (Hg ²⁺)	946.0	6	[5]
2-imino-4-thiobiuret modified MIL-125 MOF	Lead (Pb ²⁺)	350.0	6	[5]
2-imino-4-thiobiuret modified MIL-125 MOF	Cadmium (Cd ²⁺)	68.9	6	[5]
Formic acid/amino-modified UiO-66 MOF	Chromium (Cr ⁶⁺)	338.98	~2	[7]
OSM/PAA Hydrogel ¹	Nickel (Ni ²⁺)	409.83	5.0	[6] [8]
OSM/PAA Hydrogel ¹	Zinc (Zn ²⁺)	398.4	5.0	[6] [8]
OSM/PAA Hydrogel ¹	Copper (Cu ²⁺)	367.64	5.0	[6] [8]

¹Note: OSM/PAA Hydrogel is based on 2-aminopyridine-modified sodium alginate/polyacrylic acid, which shares functional principles with **2-aminoterephthalic acid**-based materials.

Experimental Protocols

Detailed methodologies for the synthesis of an exemplar adsorbent and its application in heavy metal removal are provided below.

Protocol 1: Synthesis of 2-Aminoterephthalic Acid Modified Cellulose

This protocol describes a method for grafting **2-aminoterephthalic acid** onto a cellulose backbone, creating a robust and effective adsorbent for heavy metals. The process involves an initial alkali treatment to activate the cellulose followed by an esterification reaction.[\[4\]](#)

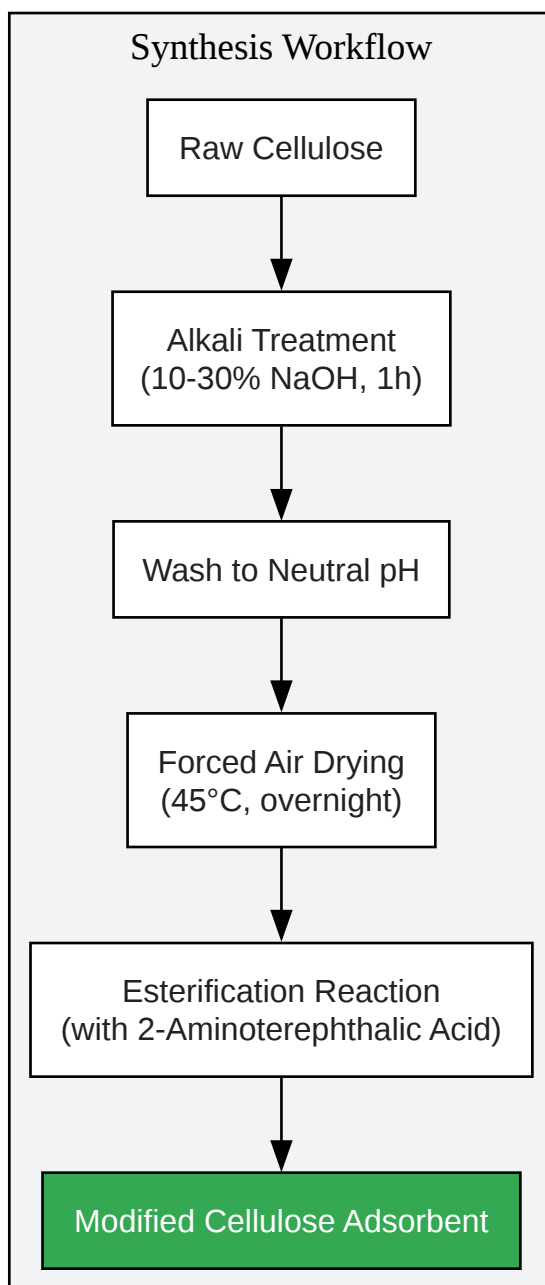
A. Materials and Reagents:

- Cellulose (e.g., from cotton or wood pulp)
- Sodium Hydroxide (NaOH) solution (10-30% w/v)
- **2-Aminoterephthalic acid**
- Deionized (DI) Water
- Drying Oven

B. Procedure:

- Alkali Treatment:
 1. Weigh 4-10 parts of raw cellulose material.
 2. Add the cellulose to a beaker containing a 10-30% (w/v) NaOH solution.
 3. Stir the mixture continuously for 1 hour at room temperature. This step cleans the cellulose surface and exposes hydroxyl groups.[\[4\]](#)
 4. After stirring, wash the treated cellulose with DI water repeatedly until the wash water is neutral (pH ~7).
 5. Dry the washed cellulose in a forced-air oven at 45°C overnight.

- Grafting/Esterification:
 1. The alkali-treated cellulose is reacted with **2-aminoterephthalic acid**.
 2. The hydroxyl groups on the cellulose backbone react with the carboxyl groups of the **2-aminoterephthalic acid** to form an ester linkage.^[4] This covalently grafts the functional molecule onto the cellulose surface.
 3. The final product, **2-aminoterephthalic acid** modified cellulose, is then washed to remove any unreacted reagents and dried before use.



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*Fig. 1: Synthesis workflow for **2-aminoterephthalic acid** modified cellulose.*

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a general procedure for evaluating the performance of an adsorbent in removing heavy metals from a synthetic aqueous solution.

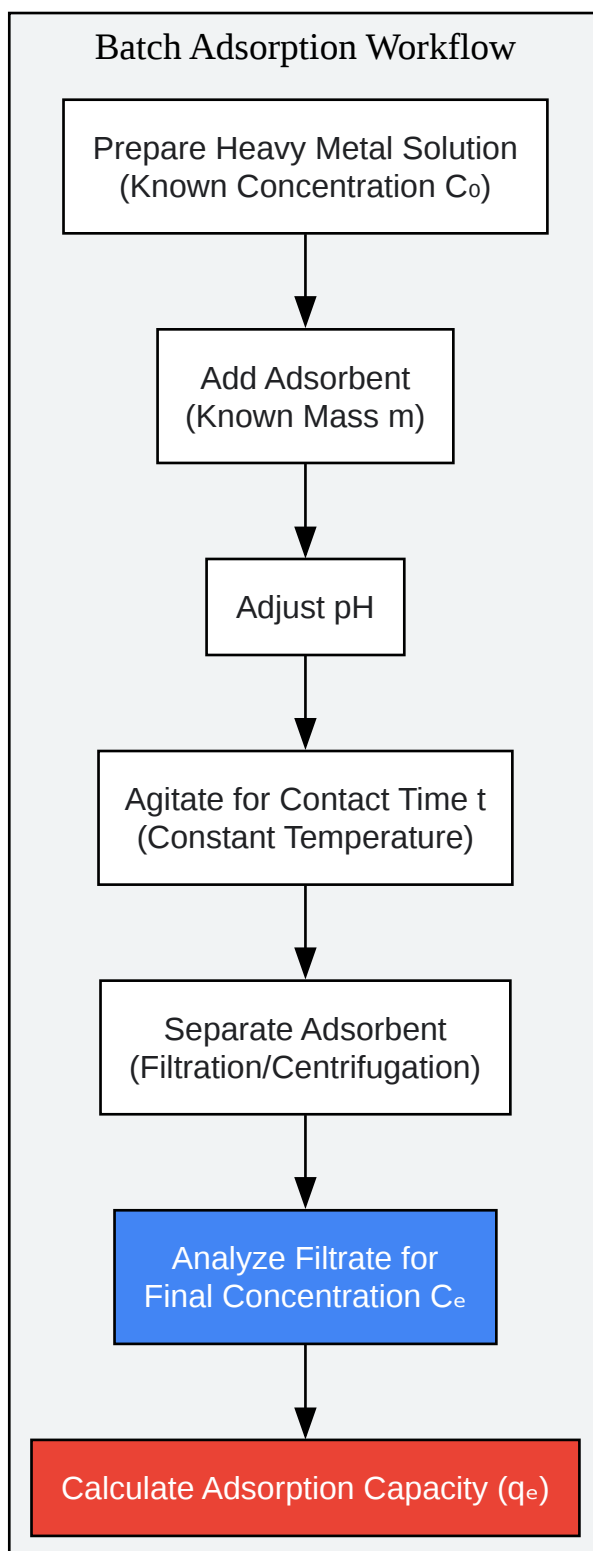
A. Materials and Reagents:

- Synthesized adsorbent (e.g., modified cellulose from Protocol 1)
- Stock solution (e.g., 1000 mg/L) of a target heavy metal salt (e.g., $\text{Pb}(\text{NO}_3)_2$, CdCl_2 , etc.)
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Conical flasks or beakers
- Orbital shaker
- Syringe filters (0.45 μm)
- Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

B. Procedure:

- Preparation of Working Solutions: Prepare a series of working solutions of the target heavy metal at different initial concentrations (e.g., 20, 50, 100 mg/L) by diluting the stock solution with DI water.
- Adsorption Test:
 1. For each concentration, add a precise amount of adsorbent (e.g., 0.01 g) to a specific volume of the metal solution (e.g., 40 mL).^[7] This corresponds to an adsorbent dose of 0.25 g/L.
 2. Adjust the initial pH of the solution to the desired value (e.g., pH 5-6 for Pb^{2+} , Cd^{2+}) using 0.1 M HCl or 0.1 M NaOH.^{[2][5]}
 3. Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 2 hours) to ensure equilibrium is reached.^{[9][10]}
- Sample Analysis:

1. After agitation, separate the adsorbent from the solution by filtration or centrifugation.
 2. Measure the final concentration of the heavy metal in the filtrate using AAS or ICP-MS.
- Calculation of Adsorption Capacity:
 - The amount of metal adsorbed at equilibrium, q_e (mg/g), is calculated using the formula:
 $q_e = (C_0 - C_e) * V / m$ where C_0 and C_e are the initial and equilibrium metal concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[\[9\]](#)

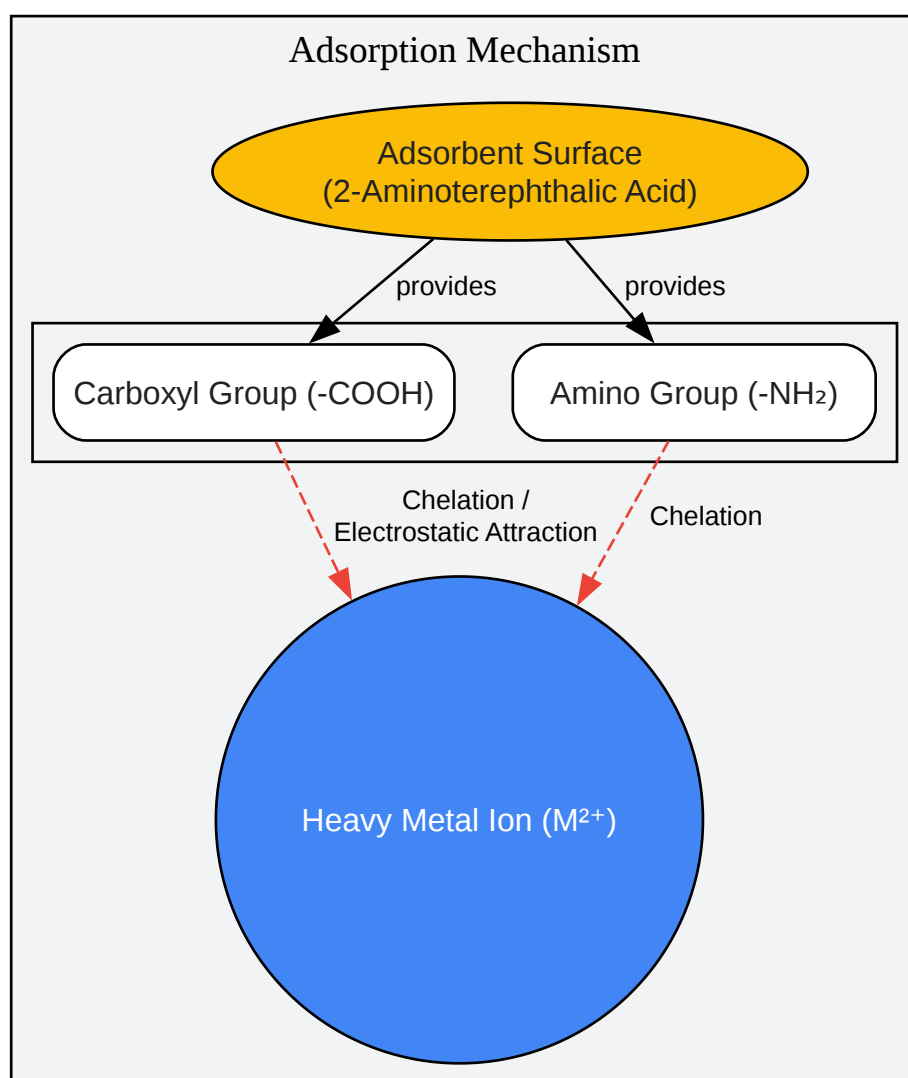


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Fig. 2: General workflow for a batch heavy metal adsorption experiment.

Mechanism of Adsorption

The high efficiency of **2-aminoterephthalic acid**-based adsorbents stems from the presence of both amino (-NH_2) and carboxyl (-COOH) groups. These functional groups act as Lewis bases and can form strong coordinate bonds (chelation) with positively charged heavy metal ions (M^{2+}). Additionally, depending on the solution pH, the carboxyl group can deprotonate to -COO^- , leading to strong electrostatic attraction with the metal cations.[4][11] This dual-mode interaction contributes to the high selectivity and capacity of these materials.



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Fig. 3: Chelation and electrostatic attraction by functional groups.

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